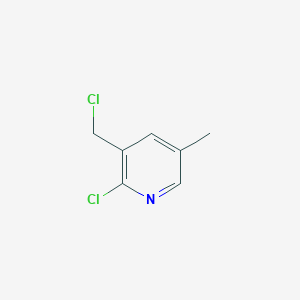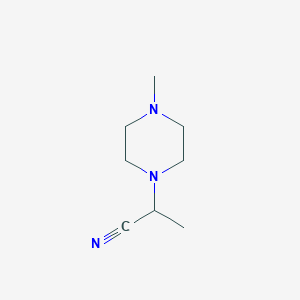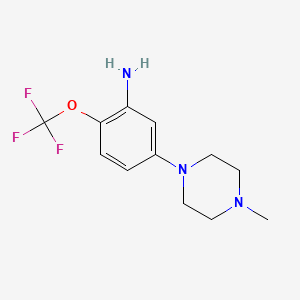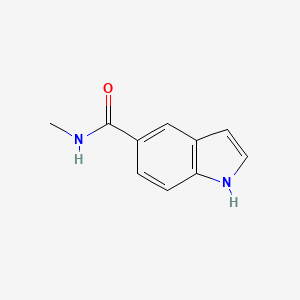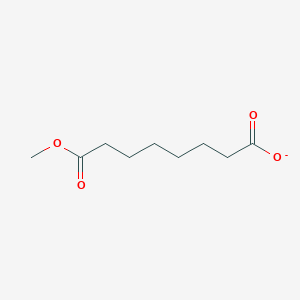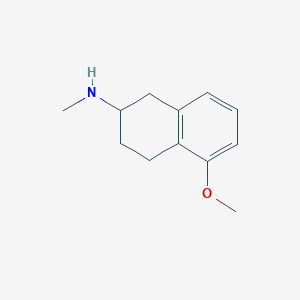
6,7,8-Trimethoxyquinazoline-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quinazoline derivatives are N-containing heterocyclic compounds that have attracted significant attention due to their wide range of biopharmaceutical activities . They have been found to have anti-cancer, anti-inflammatory, anti-bacterial, analgesic, anti-virus, anti-cytotoxin, anti-spasm, anti-tuberculosis, anti-oxidation, anti-malarial, anti-hypertension, anti-obesity, anti-psychotic, and anti-diabetes properties .
Synthesis Analysis
Quinazoline derivatives can be synthesized using various methods. Some of the main methods include Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction . Other supplementary methods used in some experiments include Oxidative cyclization, Reagent refluxing, and One-pot synthesis .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of quinazoline derivatives can vary depending on the specific method used. For example, in the Aza-Diels-Alder reaction, aniline and ethyl glyoxalate are chosen as substrates .Zukünftige Richtungen
Eigenschaften
CAS-Nummer |
30896-98-1 |
|---|---|
Produktname |
6,7,8-Trimethoxyquinazoline-2,4(1H,3H)-dione |
Molekularformel |
C11H12N2O5 |
Molekulargewicht |
252.22 g/mol |
IUPAC-Name |
6,7,8-trimethoxy-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C11H12N2O5/c1-16-6-4-5-7(9(18-3)8(6)17-2)12-11(15)13-10(5)14/h4H,1-3H3,(H2,12,13,14,15) |
InChI-Schlüssel |
QNACMQOICPJEOM-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=C2C(=C1)C(=O)NC(=O)N2)OC)OC |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




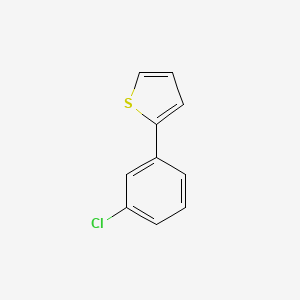
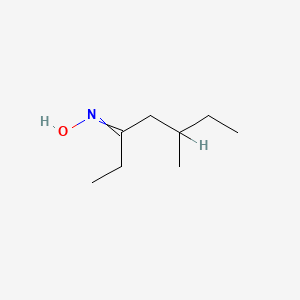
![N4,N4-Diphenyl-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B8793021.png)
![2-Azaspiro[5.5]undec-1-ene](/img/structure/B8793024.png)
